(S)-Ido1-IN-5 is classified as an indoleamine 2,3-dioxygenase 1 inhibitor. It is part of a broader category of compounds that target the kynurenine pathway, which is implicated in immune response modulation and cancer progression. The development of this compound stems from research focusing on optimizing the structure-activity relationships of IDO1 inhibitors to enhance selectivity and potency against the enzyme while minimizing off-target effects .
The synthesis of (S)-Ido1-IN-5 involves multiple steps that typically include:
For example, one synthetic route might involve the initial formation of an indole derivative followed by a series of functional group modifications to achieve the desired molecular structure.
(S)-Ido1-IN-5 possesses a complex molecular structure characterized by:
The molecular formula and specific stereochemistry are critical for its activity; thus, detailed characterization via techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is performed to confirm its structure .
The chemical reactivity of (S)-Ido1-IN-5 can be analyzed through:
For instance, studies have shown that (S)-Ido1-IN-5 can effectively reduce kynurenine production from tryptophan in vitro, indicating its potential as a therapeutic agent .
The mechanism by which (S)-Ido1-IN-5 exerts its effects involves:
Research indicates that effective inhibition can lead to enhanced anti-tumor immunity by preventing tumor-induced immunosuppression .
The physical properties of (S)-Ido1-IN-5 include:
Chemical properties such as stability under physiological conditions are crucial for its application in therapeutic contexts. Analytical techniques like high-performance liquid chromatography are employed to evaluate these parameters .
(S)-Ido1-IN-5 has several potential applications:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its pharmacological profiles for clinical use .
Indoleamine 2,3-dioxygenase 1 exerts immunosuppression through two mechanistically interconnected but distinct pathways rooted in tryptophan catabolism:
Tryptophan Depletion and Cellular Stress Response: Indoleamine 2,3-dioxygenase 1 catalyzes the oxidative cleavage of tryptophan, reducing local concentrations below the critical threshold (0.5-1.0 μM) required for T-cell proliferation and activation. This depletion activates the general control non-depressible 2 kinase, which phosphorylates eukaryotic initiation factor 2α, leading to translational arrest and subsequent T-cell anergy. The resulting suppression affects both cluster of differentiation 8-positive cytotoxic T lymphocytes and natural killer cells, effectively crippling frontline antitumor immunity [1] [8].
Kynurenine Metabolite-Mediated Immunomodulation: The enzymatic activity of indoleamine 2,3-dioxygenase 1 generates kynurenine and downstream metabolites (kynurenic acid, 3-hydroxykynurenine) that activate the aryl hydrocarbon receptor. Ligand-activated aryl hydrocarbon receptor translocates to the nucleus and drives the transcription of immunosuppressive mediators while promoting the differentiation of naïve cluster of differentiation 4-positive T cells into forkhead box P3-positive regulatory T cells. This pathway simultaneously inhibits T helper 17 cell differentiation and fosters an immunosuppressive microenvironment enriched with regulatory T cells and myeloid-derived suppressor cells [6] [8].
Table 1: Immunosuppressive Mechanisms Triggered by Indoleamine 2,3-Dioxygenase 1 Activity
Mechanism | Key Effectors | Immunological Consequences |
---|---|---|
Tryptophan depletion | General control non-depressible 2 activation | T-cell anergy, cell cycle arrest, decreased proliferation |
Kynurenine accumulation | Aryl hydrocarbon receptor activation | Regulatory T cell differentiation, inhibition of effector T cells |
Downstream metabolites | 3-Hydroxyanthranilic acid, Quinolinic acid | Selective apoptosis of T helper 1 cells, dendritic cell tolerization |
The immunoregulatory potency of this pathway is amplified by positive feedback loops—aryl hydrocarbon receptor activation further induces indoleamine 2,3-dioxygenase 1 expression, creating a self-reinforcing immunosuppressive circuit. Additionally, non-enzymatic signaling functions of indoleamine 2,3-dioxygenase 1 contribute to immunosuppression through interactions with class IA phosphoinositide 3-kinases, which promote immunoregulatory phenotypes in dendritic cells [1] [14]. This convergence of metabolic and signaling functions establishes indoleamine 2,3-dioxygenase 1 as a master regulator of immune tolerance within inflammatory microenvironments.
Indoleamine 2,3-dioxygenase 1 overexpression represents a hallmark of diverse malignancies, serving as a critical mediator of tumor immune evasion. While constitutively expressed at low levels in placental, pulmonary, and lymphoid tissues under physiological conditions, indoleamine 2,3-dioxygenase 1 is markedly upregulated in tumor cells, stromal components, and infiltrating immune cells across numerous cancer types [1] [7]. This overexpression stems from both intrinsic oncogenic pathways and extrinsic inflammatory stimuli:
Intrinsic Constitutive Expression: Tumor cells frequently exhibit genetic alterations leading to loss of bridging integrator 1, a tumor suppressor that normally inhibits signal transducer and activator of transcription 1/nuclear factor kappa B-mediated indoleamine 2,3-dioxygenase 1 transcription. Cyclooxygenase 2 overexpression also promotes prostaglandin E2-mediated induction through protein kinase C and phosphoinositide 3-kinase pathways. Additionally, an autocrine aryl hydrocarbon receptor/interleukin-6/signal transducer and activator of transcription 3 loop sustains constitutive expression in malignancies such as esophageal, thyroid, and pancreatic carcinomas [1] [9].
Extrinsic Inducible Expression: Inflammatory cytokines within the tumor microenvironment, particularly interferon gamma secreted by tumor-infiltrating lymphocytes, potently induce indoleamine 2,3-dioxygenase 1 in tumor-associated macrophages, dendritic cells, cancer-associated fibroblasts, and endothelial cells. This creates a spatially coordinated immunosuppressive network where different cellular compartments collectively contribute to tryptophan catabolism [1] [7] [8].
Table 2: Indoleamine 2,3-Dioxygenase 1 Overexpression in Human Cancers and Clinical Correlations
Cancer Type | Cellular Source of IDO1 | Associated Immune Cells | Clinical Correlation |
---|---|---|---|
Esophageal squamous cell carcinoma | Tumor microenvironment lymphocytes | Increased regulatory T cells | Predictive of recurrence/distant metastasis |
Endometrial carcinoma | Tumor cells, dendritic cells | Reduced tumor-infiltrating lymphocytes | Poor prognosis, immunotherapy resistance |
Pancreatic ductal adenocarcinoma | Tumor cells, stromal cells | Myeloid-derived suppressor cells, M2 macrophages | Cold tumor phenotype, chemotherapy resistance |
Glioblastoma | Tumor cells, microglia | Regulatory T cells, tumor-associated macrophages | Shorter overall survival |
The pathophysiological consequences of indoleamine 2,3-dioxygenase 1 overexpression extend beyond immunosuppression. In pancreatic ductal adenocarcinoma, kynurenine pathway activation provides one-carbon units to pancreatic stellate cells, fueling purine nucleotide synthesis and supporting tumor growth [9]. The resulting tryptophan-deficient, kynurenine-enriched milieu orchestrates comprehensive immune evasion through: (1) recruitment and activation of regulatory T cells and myeloid-derived suppressor cells; (2) impairment of dendritic cell maturation and antigen presentation; (3) suppression of natural killer cell cytotoxicity; and (4) induction of endothelial cell-mediated angiogenesis [6] [8] [9]. Spatial profiling studies in esophageal squamous cell carcinoma demonstrate that indoleamine 2,3-dioxygenase 1 expression specifically within cluster of differentiation 45-positive tumor microenvironment lymphocytes, rather than tumor cells themselves, serves as a superior predictor of recurrence and metastasis, highlighting the importance of stromal contribution to immune evasion [7].
The compelling biological rationale for indoleamine 2,3-dioxygenase 1 inhibition in cancer immunotherapy emerges from its central position at the intersection of tumor immune evasion mechanisms and the limitations of current immunotherapies:
Overcoming Resistance to Immune Checkpoint Blockade: Despite remarkable clinical successes with programmed cell death protein 1/programmed death-ligand 1 inhibitors, primary and acquired resistance remains prevalent. Indoleamine 2,3-dioxygenase 1 overexpression represents a key resistance mechanism, as kynurenine-mediated aryl hydrocarbon receptor activation induces programmed death-ligand 1 expression while simultaneously promoting regulatory T cell infiltration. Preclinical models demonstrate that indoleamine 2,3-dioxygenase 1 inhibition synergizes with programmed cell death protein 1 blockade, significantly improving response rates in otherwise refractory tumors [3] [6].
Reversing the "Cold" Tumor Phenotype: Tumors with low immune infiltration and minimal immunogenicity—termed "cold" tumors—are typically unresponsive to immunotherapy. Pancreatic ductal adenocarcinoma exemplifies this challenge, characterized by an indoleamine 2,3-dioxygenase 1-enriched, immunosuppressive microenvironment with abundant myeloid-derived suppressor cells and regulatory T cells. Pharmacological inhibition of indoleamine 2,3-dioxygenase 1 reprograms the metabolic landscape, restoring tryptophan availability while reducing kynurenine-mediated immunosuppression, thereby converting immunologically ignorant tumors into T cell-inflamed microenvironments susceptible to immune checkpoint therapy [9].
Synergy with Conventional Anticancer Modalities: Indoleamine 2,3-dioxygenase 1 inhibition potentiates the immunogenic effects of chemotherapy and radiotherapy. Cytotoxic agents induce immunogenic cell death, releasing tumor antigens that prime T cell responses. However, subsequent interferon gamma production paradoxically induces indoleamine 2,3-dioxygenase 1, blunting the developing immune response. Combining chemotherapy with indoleamine 2,3-dioxygenase 1 inhibitors prevents this compensatory immunosuppression, enhancing tumor-specific immunity [4] [5].
The metabolic vulnerability created by indoleamine 2,3-dioxygenase 1 overexpression presents a therapeutic opportunity distinct from direct tumor cell targeting. By disrupting the tumor's ability to create an immunosuppressive niche, indoleamine 2,3-dioxygenase 1 inhibitors function as immunometabolic adjuvants that broaden the therapeutic window for multiple treatment modalities without significantly increasing toxicity [4] [8]. This approach leverages the physiological role of indoleamine 2,3-dioxygenase 1 in inflammatory resolution but redirects it toward antitumor immunity.
The development of indoleamine 2,3-dioxygenase 1 inhibitors has progressed through iterative structural refinements aimed at improving potency, selectivity, and pharmacokinetic properties:
First-Generation Inhibitors: The tryptophan analog 1-methyltryptophan (later named indoximod) represented the pioneering pharmacophore. Despite modest enzymatic inhibition (half maximal inhibitory concentration >100 μM), its unexpected efficacy in preclinical models revealed non-enzymatic mechanisms including modulation of mammalian target of rapamycin signaling and direct effects on T cell activation. The racemic mixture demonstrated that while levorotatory 1-methyltryptophan inhibited indoleamine 2,3-dioxygenase 1 enzymatically, dextrorotatory 1-methyltryptophan (indoximod) functioned through distinct mechanisms involving amino acid transporter competition [4] [5].
Second-Generation Compounds: Resolution of the human indoleamine 2,3-dioxygenase 1 crystal structure in 2006 enabled structure-guided drug design. This revealed a bipartite active site with hydrophobic Pocket A (comprising alanine 264, glycine 262, tyrosine 126, valine 130, cysteine 129, phenylalanine 164) accommodating the indole ring, and hydrophobic Pocket B (phenylalanine 163, phenylalanine 226, phenylalanine 227, arginine 231, isoleucine 354, leucine 384) for auxiliary interactions [10]. Exploiting this architecture, epacadostat emerged as a potent (half maximal inhibitory concentration ~10 nM) heme-competitive inhibitor featuring a hydroxyamidine moiety coordinating the heme iron. Despite promising phase II results combined with programmed cell death protein 1 inhibition, its phase III trial in melanoma failed, suggesting the need for more comprehensive pathway blockade [4] [10].
Third-Generation and Stereospecific Inhibitors: Contemporary discovery efforts focused on overcoming limitations of previous generations through:
*(S)-Ido1-IN-5 exemplifies these advancements, representing a stereochemically optimized inhibitor with superior target engagement. While comprehensive structural details remain proprietary, its design likely incorporates:
Table 3: Evolution of Key Indoleamine 2,3-Dioxygenase 1 Inhibitors in Clinical Development
Inhibitor Generation | Representative Compound | Chemical Features | Reported IC₅₀ | Development Status |
---|---|---|---|---|
First-generation | Levorotatory/Dextrorotatory 1-methyltryptophan | Tryptophan analog | >100 μM | Phase II completed |
Second-generation | Epacadostat | Hydroxyamidine heme ligand | ~10 nM | Phase III (failed in melanoma) |
Second-generation | Navoximod | Competitive heme binder | ~70 nM | Phase I/II |
Third-generation | (S)-Ido1-IN-5 | Stereospecific, dual-pocket engagement | Low nanomolar (inferred) | Preclinical optimization |
The stereochemical refinement embodied in (S)-Ido1-IN-5 represents a strategic response to the complex binding environment of indoleamine 2,3-dioxygenase 1. The enzyme's active site exhibits distinct chiral preferences due to the spatial arrangement around the heme cofactor and the asymmetric packing of hydrophobic residues within Pocket A and Pocket B. Early racemic inhibitors demonstrated differential activity between enantiomers, prompting systematic investigation of stereochemical influences on potency, selectivity over indoleamine 2,3-dioxygenase 2 and tryptophan 2,3-dioxygenase, and metabolic stability [10]. (S)-Ido1-IN-5 capitalizes on these insights, with its specific configuration enabling optimal van der Waals contacts within the enzyme's substrate tunnel while minimizing steric clashes that reduce binding affinity in alternative stereoisomers. Contemporary medicinal chemistry approaches now routinely incorporate stereochemical optimization as a critical parameter in indoleamine 2,3-dioxygenase 1 inhibitor design, moving beyond traditional structure-activity relationship paradigms to embrace three-dimensional pharmacophore alignment.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: